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Compound of Interest

Compound Name: GBR 12935

Cat. No.: B1674642 Get Quote

For researchers in neuroscience and drug development, the accurate characterization of

dopaminergic pathways is critical. The radioligand [3H]GBR 12935 has long been a valuable

tool for labeling and quantifying the dopamine transporter (DAT), a key regulator of dopamine

signaling. This guide provides a comprehensive comparison of [3H]GBR 12935's binding

specificity against other common DAT radioligands, supported by experimental data and

detailed protocols.

Unraveling the Binding Profile of [3H]GBR 12935
[3H]GBR 12935 is a high-affinity radioligand widely used to label the dopamine transporter. Its

binding is sodium-dependent and demonstrates high specificity for the DAT over other

monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine

transporter (NET). However, studies have also identified a secondary, lower-affinity binding site

referred to as the "piperazine acceptor site," which is distinct from the DAT.[1][2][3] This

highlights the importance of carefully designed experiments to isolate and characterize DAT-

specific binding.

Comparative Analysis of DAT Radioligands
The selection of an appropriate radioligand is paramount for obtaining reliable and reproducible

data. Below is a comparison of [3H]GBR 12935 with other frequently used DAT radioligands.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1674642?utm_src=pdf-interest
https://www.benchchem.com/product/b1674642?utm_src=pdf-body
https://www.benchchem.com/product/b1674642?utm_src=pdf-body
https://www.benchchem.com/product/b1674642?utm_src=pdf-body
https://www.benchchem.com/product/b1674642?utm_src=pdf-body
https://www.researchgate.net/publication/225275425_Radioligand_Binding_Assays_and_Their_Analysis
https://pubmed.ncbi.nlm.nih.gov/2952763/
https://pubmed.ncbi.nlm.nih.gov/3436357/
https://www.benchchem.com/product/b1674642?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Radioligand Primary Target
Alternative Binding
Sites

Key Characteristics

[3H]GBR 12935
Dopamine Transporter

(DAT)

Piperazine acceptor

site, Cytochrome

P450IID6[4]

High affinity for DAT,

but potential for non-

DAT binding that

requires careful

experimental control.

[3H]WIN 35,428
Dopamine Transporter

(DAT)

Serotonin Transporter

(SERT) at higher

concentrations[4]

A cocaine analog that

binds to a single site

on the DAT and is

often used as a

reference compound.

[5]

[11C]PE2I
Dopamine Transporter

(DAT)

Minimal off-target

binding reported

A highly selective PET

radioligand for DAT

imaging in both

monkeys and

humans.

[123I]FP-CIT
Dopamine Transporter

(DAT)

Serotonin Transporter

(SERT)

Commonly used in

SPECT imaging; its

binding to SERT can

influence results in

regions with high

SERT density.

[123I]-PE2I
Dopamine Transporter

(DAT)

Lower affinity for

SERT compared to

[123I]FP-CIT

Offers higher

selectivity for DAT

over SERT in SPECT

imaging.

Quantitative Comparison of Binding Affinities
The following table summarizes the inhibitory constants (Ki) of various compounds for the

dopamine, serotonin, and norepinephrine transporters, providing a quantitative measure of

their binding affinity and selectivity. Lower Ki values indicate higher binding affinity.
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Compound DAT Ki (nM)
SERT Ki
(nM)

NET Ki (nM)
Selectivity
(SERT/DAT)

Selectivity
(NET/DAT)

GBR 12935 1.3 - 5.5[1][2] ~630 ~719 ~115-485 ~131-553

WIN 35,428 10 - 20[5] ~300 ~2000 ~15-30 ~100-200

Cocaine 100 - 500 300 - 800 200 - 600 ~0.6-8 ~0.4-6

Mazindol 5 - 15 500 - 1000 10 - 30 ~33-200 ~0.7-6

Nomifensine 10 - 50 1000 - 5000 5 - 20 ~20-500 ~0.1-2

Experimental Protocols
Accurate validation of [3H]GBR 12935 binding specificity relies on meticulously executed

experimental protocols.

Protocol for [3H]GBR 12935 Competitive Binding Assay
in Rat Striatal Membranes
This protocol outlines the steps for a competitive binding assay to determine the affinity of

unlabled compounds for the dopamine transporter using [3H]GBR 12935.

1. Membrane Preparation:

Dissect striata from rat brains on ice.

Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove

nuclei and large debris.

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to

pellet the membranes.

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed

centrifugation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.researchgate.net/publication/225275425_Radioligand_Binding_Assays_and_Their_Analysis
https://pubmed.ncbi.nlm.nih.gov/2952763/
https://pubmed.ncbi.nlm.nih.gov/7714799/
https://www.benchchem.com/product/b1674642?utm_src=pdf-body
https://www.benchchem.com/product/b1674642?utm_src=pdf-body
https://www.benchchem.com/product/b1674642?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resuspend the final pellet in an appropriate assay buffer and determine the protein

concentration (e.g., using a BCA or Bradford assay).

2. Binding Assay:

In a 96-well plate, add the following in order:

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

A range of concentrations of the unlabeled competitor drug.

A fixed concentration of [3H]GBR 12935 (typically at or below its Kd value).

The prepared striatal membrane homogenate.

For determining non-specific binding, add a high concentration of a known DAT inhibitor

(e.g., 10 µM mazindol) in place of the competitor drug.

For determining total binding, add assay buffer in place of the competitor drug.

Incubate the plate at a specific temperature (e.g., 0-4°C or room temperature) for a

predetermined time to reach equilibrium.

3. Separation of Bound and Free Radioligand:

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B or

GF/C) using a cell harvester.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification of Radioactivity:

Place the filters in scintillation vials.

Add scintillation cocktail to each vial.

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

5. Data Analysis:
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Calculate specific binding by subtracting the non-specific binding (CPM in the presence of

excess mazindol) from the total binding (CPM in the absence of competitor).

Plot the specific binding as a function of the log concentration of the competitor drug.

Fit the data using a non-linear regression model to determine the IC50 value (the

concentration of competitor that inhibits 50% of the specific binding).

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of [3H]GBR 12935 used and Kd is the dissociation

constant of [3H]GBR 12935 for the DAT.

Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the dopamine

transporter signaling pathway, the experimental workflow of a competitive binding assay, and

the logical process for determining binding specificity.
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Caption: Dopamine signaling at the synapse.
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Caption: Workflow for a competitive radioligand binding assay.
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Caption: Logic for determining binding specificity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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